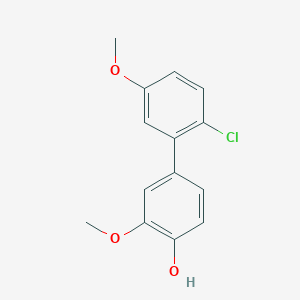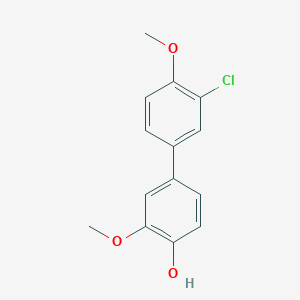
4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% (4-CMP-2-MP) is a chemical compound that is used in a variety of scientific research applications. It is a chlorinated phenol derivative that is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. It is also used as an intermediate in the production of other compounds, such as resins, dyes, and surfactants. 4-CMP-2-MP is a colorless, volatile liquid with a sweet odor and a boiling point of 102°C. It is soluble in water, alcohol, and ether, and is stable under most laboratory conditions.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. It is also used as an intermediate in the production of other compounds, such as resins, dyes, and surfactants. 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as substituted quinolines, indoles, and aryl alkynes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as oxazoles, pyrroles, and thiophenes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This type of reaction is known as a Lewis acid-base reaction and can be used to form a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a mild toxicity and is not considered to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, stability under most laboratory conditions, and its ability to react with a variety of other compounds. The main limitation of using 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% is its volatility and its potential to cause irritation to the skin, eyes, and respiratory tract.
Future Directions
Future research into the use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% could focus on developing more efficient and cost-effective synthesis methods, as well as exploring its potential applications in the production of pharmaceuticals and other compounds. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could also be conducted to develop safer methods for handling and storing 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% in the laboratory.
Synthesis Methods
4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 5-chloro-2-methoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature and the reaction mixture is stirred for several hours. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by vacuum distillation.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(15)8-11(13)9-3-5-12(16)14(7-9)18-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQFCRCHHECIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685679 |
Source


|
| Record name | 5'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261948-74-6 |
Source


|
| Record name | 5'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)







